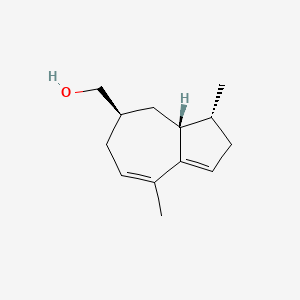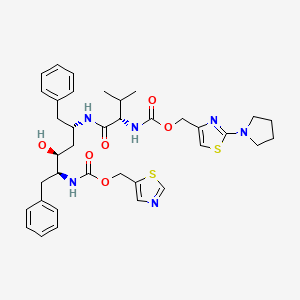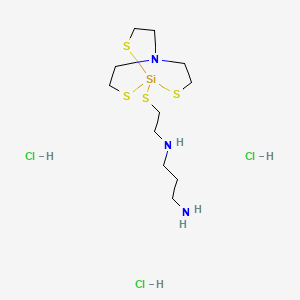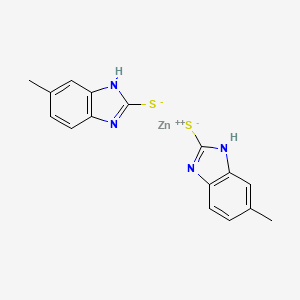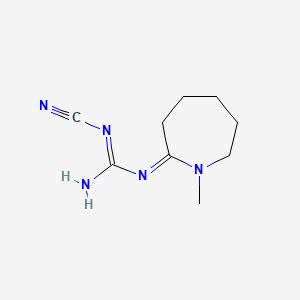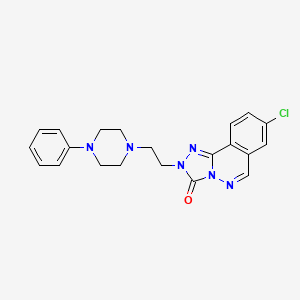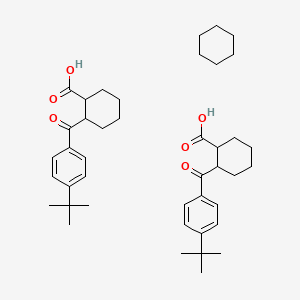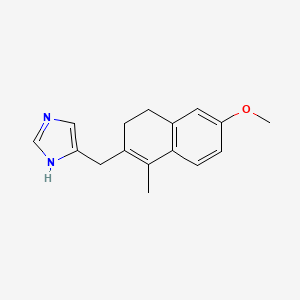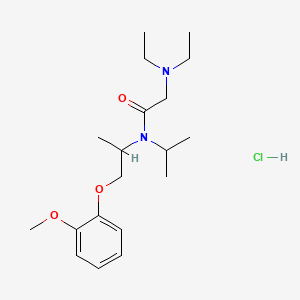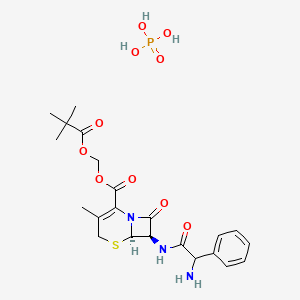![molecular formula C40H46Cl4N8O2Zn B12759084 2-cyanoethyl-[7-(diethylamino)phenoxazin-3-ylidene]-methylazanium;tetrachlorozinc(2-) CAS No. 72208-33-4](/img/structure/B12759084.png)
2-cyanoethyl-[7-(diethylamino)phenoxazin-3-ylidene]-methylazanium;tetrachlorozinc(2-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyanoethyl-[7-(diethylamino)phenoxazin-3-ylidene]-methylazanium;tetrachlorozinc(2-) is a complex organic compound that belongs to the phenoxazine family. Phenoxazines are known for their diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy
Métodos De Preparación
The synthesis of 2-cyanoethyl-[7-(diethylamino)phenoxazin-3-ylidene]-methylazanium;tetrachlorozinc(2-) can be achieved through multiple synthetic routes. One common method involves the reaction of N-functionalized phenol with 2-iodophenyl salt under specific conditions . Another route includes the use of 2-acetamido-substituted salt with 2-iodophenol . The reaction conditions typically involve controlled temperatures and the presence of specific catalysts to ensure the desired product is obtained. Industrial production methods may involve scaling up these reactions with optimized conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
2-cyanoethyl-[7-(diethylamino)phenoxazin-3-ylidene]-methylazanium;tetrachlorozinc(2-) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield phenoxazine derivatives with different functional groups, while reduction reactions may result in the formation of simpler phenoxazine compounds.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a photoredox catalyst and in dye-sensitized solar cells . In biology and medicine, phenoxazine derivatives, including this compound, have shown potential as antioxidants, antidiabetic, antimalarial, anti-alzheimer, antiviral, anti-inflammatory, and antibiotic agents . Additionally, it has applications in material science, particularly in the development of organic light-emitting diodes and other optoelectronic devices .
Mecanismo De Acción
The mechanism of action of 2-cyanoethyl-[7-(diethylamino)phenoxazin-3-ylidene]-methylazanium;tetrachlorozinc(2-) involves its interaction with specific molecular targets and pathways. For instance, phenoxazine derivatives have been shown to inhibit certain enzymes and signaling pathways, leading to their therapeutic effects . The exact molecular targets and pathways may vary depending on the specific application and the structural modifications of the compound.
Comparación Con Compuestos Similares
2-cyanoethyl-[7-(diethylamino)phenoxazin-3-ylidene]-methylazanium;tetrachlorozinc(2-) can be compared with other phenoxazine derivatives, such as actinomycin D and other phenothiazinium-based compounds . These compounds share similar structural features but differ in their specific functional groups and applications. For example, actinomycin D is well-known for its strong antitumor properties, while other phenoxazine derivatives may have different therapeutic or material science applications . The uniqueness of 2-cyanoethyl-[7-(diethylamino)phenoxazin-3-ylidene]-methylazanium;tetrachlorozinc(2-) lies in its specific structural properties and the potential for diverse applications in various scientific fields.
Propiedades
Número CAS |
72208-33-4 |
|---|---|
Fórmula molecular |
C40H46Cl4N8O2Zn |
Peso molecular |
878.0 g/mol |
Nombre IUPAC |
2-cyanoethyl-[7-(diethylamino)phenoxazin-3-ylidene]-methylazanium;tetrachlorozinc(2-) |
InChI |
InChI=1S/2C20H23N4O.4ClH.Zn/c2*1-4-24(5-2)16-8-10-18-20(14-16)25-19-13-15(7-9-17(19)22-18)23(3)12-6-11-21;;;;;/h2*7-10,13-14H,4-6,12H2,1-3H3;4*1H;/q2*+1;;;;;+2/p-4 |
Clave InChI |
CPPDTNYAQXBXSK-UHFFFAOYSA-J |
SMILES canónico |
CCN(CC)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)CCC#N)C=C3O2.CCN(CC)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)CCC#N)C=C3O2.Cl[Zn-2](Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


